Altiratinib - 1345847-93-9

Altiratinib

Catalog Number: EVT-287532
CAS Number: 1345847-93-9
Molecular Formula: C26H21F3N4O4
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Altiratinib (DCC-2701) is a small molecule kinase inhibitor originally developed for the treatment of glioblastoma []. It functions as a potent, selective, and orally bioavailable inhibitor of various receptor tyrosine kinases (RTKs) [, ]. Specifically, Altiratinib demonstrates balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases []. These RTKs are frequently overexpressed or mutated in various tumor types and play crucial roles in regulating angiogenesis, tumor cell growth, and survival []. Notably, Altiratinib exhibits substantial blood-brain barrier penetration, making it a promising candidate for treating brain cancers and metastases [].

Abemaciclib

Compound Description: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of breast cancer. []

Relevance: Research has shown that combining Abemaciclib with Altiratinib leads to synergistic anti-tumor effects in Glioblastoma. This is because CDK4/6 inhibition upregulates factors that activate both the c-Met and TrkA-B pathways, which are inhibited by Altiratinib. []

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases. It is approved for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. []

Compound Description: Crizotinib is an inhibitor of c-Met, ALK, and ROS1 tyrosine kinases. It is primarily used for the treatment of non-small cell lung cancer. []

Relevance: Like Altiratinib, Crizotinib exhibits inhibitory activity against c-Met. []

Compound Description: Foretinib is a multi-kinase inhibitor targeting c-Met, VEGFR2, RON, and other kinases. It is being investigated for the treatment of various cancers. []

Relevance: Foretinib shares c-Met and VEGFR2 inhibitory activity with Altiratinib, but their overall kinase profiles and therapeutic applications may differ. []

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2. It is used in the treatment of HER2-positive breast cancer. []

Relevance: Lapatinib is mentioned alongside Altiratinib as a chemotherapy option for recurrent glioblastoma. []

Lomustine

Compound Description: Lomustine is an alkylating agent used in the treatment of brain tumors, including glioblastoma. []

Relevance: Similar to Altiratinib, Lomustine is used as a treatment option for glioblastoma. []

Rebastinib

Compound Description: Rebastinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). It is being investigated for the treatment of various cancers and inflammatory diseases. []

Relevance: Research suggests that Rebastinib, in conjunction with Altiratinib, may be effective in preventing key steps in tumor cell transendothelial migration. []

Compound Description: Selumetinib is a selective inhibitor of MEK1/2, kinases involved in the MAPK/ERK signaling pathway. It is being investigated for the treatment of various cancers. []

Relevance: Studies indicate that combining Selumetinib with Altiratinib may be an effective strategy for treating uveal melanoma by suppressing tumor growth and metastasis. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR kinases. It is approved for the treatment of liver, kidney, and thyroid cancers. []

Relevance: Similar to Altiratinib, Sorafenib shows potential as a melanin-inhibiting agent. []

TCMDC-135051

Compound Description: TCMDC-135051 is a selective inhibitor of PfCLK3, a kinase found in Plasmodium falciparum. It exhibits anti-malarial activity. []

Relevance: Both Altiratinib and TCMDC-135051 target the parasitic PRP4K/CLK3 kinase family, indicating a potential for developing pan-apicomplexan inhibitors targeting this pathway. []

Source

Altiratinib was initially synthesized and characterized as part of a research initiative focused on developing multi-targeted therapies for cancer treatment. Its development involved collaboration among various research institutions and pharmaceutical companies .

Classification

Chemically, Altiratinib falls under the category of receptor tyrosine kinase inhibitors. It is classified based on its mechanism of action as a multi-targeted kinase inhibitor, which allows it to affect multiple pathways involved in tumorigenesis and metastasis .

Synthesis Analysis

Methods

The synthesis of Altiratinib involves a multi-step process that integrates various chemical reactions to construct its complex molecular structure. Key steps include:

  1. Formation of the Core Structure: The initial phase typically involves the formation of a bicyclic core through cyclization reactions.
  2. Functionalization: Subsequent steps involve the introduction of specific functional groups that enhance the compound's binding affinity to its target receptors.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis pathway often employs coupling reactions between different intermediates, utilizing reagents that facilitate the formation of carbon-carbon or carbon-nitrogen bonds. The specific reaction conditions (temperature, solvent choice) are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

Altiratinib's molecular structure is characterized by a complex arrangement that includes multiple aromatic rings and heteroatoms. Its precise three-dimensional conformation is critical for its interaction with target kinases.

Data

The molecular formula for Altiratinib is C19H19N5O2S, with a molecular weight of approximately 373.45 g/mol. Structural studies have utilized techniques such as X-ray crystallography to elucidate its binding conformation with target kinases like c-Met and Tropomyosin Receptor Kinase A .

Chemical Reactions Analysis

Reactions

Altiratinib undergoes several key chemical reactions during its interaction with target proteins:

  1. Binding Affinity: The compound binds to the active site of receptor tyrosine kinases, inhibiting their phosphorylation activity.
  2. Inhibition Mechanism: It competes with ATP for binding at the kinase active site, effectively blocking downstream signaling pathways involved in cell proliferation and survival.

Technical Details

Kinetic studies have demonstrated that Altiratinib exhibits competitive inhibition against ATP in various kinase assays. The dissociation constants (Kd) for its interactions with different kinases have been measured, providing insights into its relative potency against targets like NTRK1 .

Mechanism of Action

Process

Altiratinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in cancer progression:

  1. Inhibition of c-Met: By blocking c-Met activation, Altiratinib disrupts signaling pathways that promote cell migration and invasion.
  2. Targeting Vascular Endothelial Growth Factor Receptor 2: This action reduces angiogenesis, limiting tumor growth by restricting blood supply.
  3. Inhibition of Tropomyosin Receptor Kinase A: This contributes to decreased survival signals in cancer cells.

Data

Preclinical studies have shown that Altiratinib significantly reduces tumor growth in xenograft models through these mechanisms, highlighting its potential effectiveness against various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Altiratinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported around 150-155 °C.

Relevant analyses have confirmed that Altiratinib maintains its structural integrity under physiological conditions relevant for therapeutic applications .

Applications

Scientific Uses

Altiratinib has been explored for various applications beyond oncology:

  1. Cancer Therapy: Primarily investigated for treating solid tumors resistant to conventional therapies due to its multi-targeted nature.
  2. Research Tool: Used in laboratory settings to study receptor tyrosine kinase signaling pathways and their roles in cancer biology.
  3. Potential Repurposing: Emerging studies suggest that Altiratinib may have applications in treating other diseases where receptor tyrosine kinases play a critical role .
Introduction to Altiratinib: Pharmacological Profile and Therapeutic Rationale

Multikinase Inhibition as a Strategic Anticancer Approach

The therapeutic rationale for altiratinib centers on the clinical limitations of single-target kinase inhibitors, which frequently succumb to compensatory pathway activation and microenvironment-mediated resistance. Traditional anti-angiogenic agents like bevacizumab (anti-VEGF monoclonal antibody) initially constrain tumor vascularization but trigger adaptive upregulation of alternative revascularization pathways, including HGF/MET and ANG/TIE2 signaling [2] [7]. Altiratinib’s multikinase approach addresses this evolutionary resilience through three complementary mechanisms:

  • Vertical Pathway Suppression: By concurrently inhibiting upstream (VEGFR2) and downstream (MET, TIE2) effectors, altiratinib blocks signal transduction at multiple nodes, reducing compensatory signaling [1].
  • Tumor Cell-Microenvironment Crosstalk Disruption: The balanced inhibition profile (IC₅₀ < 10 nM for all primary targets) enables simultaneous targeting of tumor-autonomous signaling (MET, TRK) and stromal communication pathways (TIE2, VEGFR2) [6] [9].
  • Mutation Resilience: Engineering for type II binding confers activity against acquired resistance mutations in MET (e.g., Y1230D, D1228N) that evade conventional ATP-competitive inhibitors [1] [7]. Preclinical glioblastoma models demonstrate altiratinib’s superiority over sequential or single-target approaches: When combined with bevacizumab, altiratinib doubled survival compared to bevacizumab monotherapy and significantly suppressed epithelial-mesenchymal transition (EMT) markers like N-cadherin and vimentin [2] [9].

Key Molecular Targets: MET, TIE2, VEGFR2, and TRK Kinases

Altiratinib exhibits nanomolar potency against four kinase families implicated in tumor invasion, angiogenesis, and microenvironment remodeling:

Table 1: Altiratinib’s Primary Kinase Targets and Functional Impact

Target KinaseIC₅₀ (nM)Ligand/CofactorOncogenic Functions
MET2.7Hepatocyte Growth Factor (HGF)Tumor cell migration, invasion, proliferation; Stemness maintenance [1] [6]
TIE2 (TEK)8.0Angiopoietins (ANG1/2)Myeloid cell recruitment, Evasive angiogenesis, Matrix remodeling [1] [9]
VEGFR2 (KDR)9.2Vascular Endothelial Growth Factor (VEGF)Vasculogenesis, Permeability enhancement, Endothelial survival [1] [4]
TRKA (NTRK1)0.85Nerve Growth Factor (NGF)Neuritogenesis, Cell differentiation/survival in TRK-fusion cancers [3] [6]
TRKB (NTRK2)4.6Brain-Derived Neurotrophic Factor (BDNF)Differentiation, Metastatic survival [6] [8]
TRKC (NTRK3)0.93Neurotrophin-3 (NT-3)Proliferation/differentiation in neural-derived tumors [6]

MET Inhibition Dynamics:Altiratinib durably suppresses both wild-type and clinically relevant mutant MET isoforms (e.g., METY1230D IC₅₀ = 0.37 nM; METD1228N IC₅₀ = 1.3 nM) [1] [7]. This translates to functional blockade of HGF-driven phenotypes:

  • Complete suppression of HGF-stimulated MET phosphorylation in glioblastoma stem cells (GSCs) at 6.2 nM [6]
  • Inhibition of HGF-induced A549 cell migration (IC₅₀ = 13 nM) [6]
  • Antiproliferative activity in MET-amplified EBC-1 and MKN-45 cell lines [8]

TIE2/VEGFR2 Angiogenic Axis Suppression:Simultaneous TIE2 and VEGFR2 inhibition addresses complementary vascularization pathways. While VEGFR2 blockade prunes existing tumor vasculature, TIE2 inhibition prevents TIE2-expressing monocyte/macrophage (TEM)-driven revascularization and matrix metalloproteinase-mediated invasion [2] [5]. In bevacizumab-resistant glioblastoma models, altiratinib reduced microvessel density by >80% and TEM infiltration by 75% compared to bevacizumab monotherapy [2].

TRK Family Targeting:Altiratinib’s sub-nanomolar potency against TRK kinases (particularly TRKA/C) enables activity in TRK-fusion positive cancers. It inhibits proliferation in KM-12 cells harboring TPM3-TRKA fusions, positioning it for NTRK-driven malignancies [6] [8].

Role in Addressing Tumor Microenvironment-Mediated Drug Resistance

The tumor microenvironment (TME) generates formidable resistance to targeted therapies through stromal cell recruitment, cytokine signaling, and adaptive pathway activation. Altiratinib’s balanced multikinase profile directly counteracts three TME-mediated resistance mechanisms:

Table 2: Microenvironment Resistance Mechanisms Addressed by Altiratinib

Resistance MechanismKey EffectorsAltiratinib’s Counteractive ActionExperimental Evidence
Evasive RevascularizationVEGF/VEGFR2 → Hypoxia → ANG/TIE2Dual VEGFR2/TIE2 blockade prevents compensatory angiogenesis90% reduction in microvessel density in bevacizumab-resistant glioblastoma [2] [5]
Myeloid Cell-Mediated InvasionTIE2+ macrophages (TEMs), MMP secretionTIE2 inhibition reduces TEM recruitment and tumor border infiltration70-80% decrease in F4/80+ macrophage infiltration in GSC xenografts [2] [9]
HGF/MET-Driven EscapeStromal HGF secretion → MET activationMET inhibition blocks paracrine HGF signaling and invasionSuppression of HGF-induced mesenchymal markers (N-cadherin, vimentin) in resistant tumors [1] [7]

Integrated Microenvironment Modulation:In bevacizumab-resistant glioblastoma models, altiratinib monotherapy reduced tumor volume by 60%, while combination with bevacizumab achieved 85% reduction—significantly outperforming single-agent therapy [2] [9]. This efficacy stems from coordinated actions:

  • Vascular Normalization: VEGFR2 inhibition reduces aberrant vasculature, improving drug delivery [1]
  • TEM Depletion: TIE2 blockade disrupts pro-angiogenic myeloid cell recruitment to invasive borders [5]
  • Stromal Decoupling: MET inhibition interrupts tumor-stromal crosstalk by blocking fibroblast-derived HGF signaling [1] [10]

Overcoming Therapeutic Resistance:Glioblastoma stem cells (GSCs) exposed to bevacizumab exhibit hyperactivated MET signaling. Altiratinib suppresses phospho-MET in GSC lines (IC₅₀ = 0.85–2.2 nM) and inhibits viability across genetically diverse GSCs (e.g., GSC11, GSC17, GSC231) [2] [9]. When combined with bevacizumab, it prolongs survival by 100% compared to bevacizumab alone in orthotopic models—demonstrating critical synergy against microenvironment-driven resistance [5] [9].

Properties

CAS Number

1345847-93-9

Product Name

Altiratinib

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F3N4O4

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2701; DCC 2701; DCC-2701; DP 5164; DP5164; DP-5164; Altiratinib.

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.